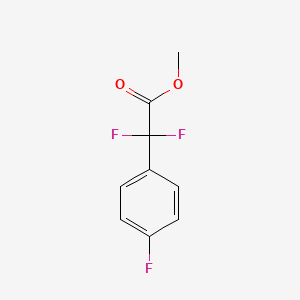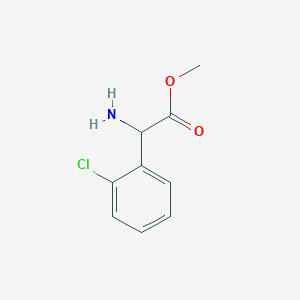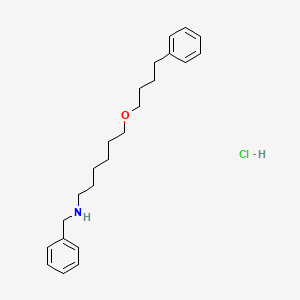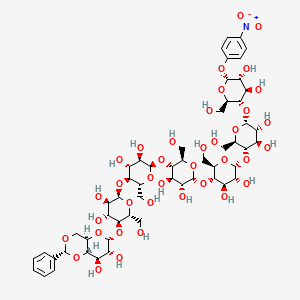![molecular formula C29H42O5 B1180810 (1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one CAS No. 186140-36-3](/img/structure/B1180810.png)
(1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide is a complex organic compound, likely a steroid or triterpenoid derivative, as suggested by its chemical structure. This compound may have significant biological activities, although specific studies on this exact molecule are limited.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions. For instance, the synthesis of 3beta-p-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene involved single crystal structural analysis to determine the location and absolute configuration of the epoxide moiety (Conner et al., 1977). Such detailed synthesis processes are crucial for obtaining pure and well-characterized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide often features multiple rings and functional groups. For example, the structure of 3beta,6beta-dihydroxyolean-12-en-27-oic acid, an oleanane triterpenoid, was characterized by a linear array of five fused six-membered rings, with specific hydroxy groups forming molecular chains (Sun & Pan, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds is often influenced by their functional groups. For instance, epoxides in steroidal structures, like in 3beta-benzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene, are reactive sites for further chemical transformations (Parish et al., 1977).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are key for understanding their behavior in different environments. The crystal structure of similar compounds has been determined using X-ray crystallography, revealing detailed geometric parameters (Neidle et al., 1980).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are largely dictated by the functional groups present in the molecule. For example, the presence of hydroxy groups in compounds like 3beta,6beta-dihydroxyolean-12-en-27-oic acid can lead to hydrogen bonding and affect the compound's solubility and reactivity (Sun & Pan, 2004).
Scientific Research Applications
Antiproliferative and Differentiation Effects
- Triterpenoids from Styrax tonkinensis : A study by Wang, Hua, Pei, Chen, and Jing (2006) identified triterpenoids including 6beta-hydroxy-3-oxo-11alpha,12alpha-epoxyolean-28,13beta-olide with antiproliferative effects and differentiation induction in human leukemia HL-60 cells.
Cytotoxic Effects in Cancer Cell Lines
- Cytotoxic Triterpenes from Ficus microcarpa : Research by Chiang, Chang, Kuo, Chang, and Kuo (2005) explored triterpenes' cytotoxic efficacy in human cancer cell lines, including HONE-1 nasopharyngeal carcinoma, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells.
Anti-Tumor and Anti-Inflammatory Activities
- Oleanane and Taraxerane Glycosides from Gomphrena macrocephala : A study by Kuroda, Aoshima, Haraguchi, Young, Sakagami, and Mimaki (2006) reported the isolation of oleanane glycosides with cytotoxic activity against human oral squamous carcinoma cells.
- New Lanostanoids from Elfvingia applanata : Research conducted by Yoshikawa, Nishimura, Bando, Arihara, Matsumura, and Katayama (2002) identified lanostanoids, including epoxy derivatives, and investigated their biological activity against Kato III and Ehrlich cells.
Cytotoxic Activity and Potential Therapeutic Applications
- Three New Triterpenes from Nerium oleander : Fu, Zhang, Li, Wang, Zhao, and others (2005) in their study, found oleanane-type triterpenes with anti-inflammatory and anticancer activities in human cell lines.
- Oleanane-type Triterpenes from Saussurea muliensis : In a study by Liu, Wang, Wei, and Gao (2008), oleanane-type triterpenes were isolated, though they showed no activity against various microbial strains.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide' involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the oxidation of a triterpene, followed by epoxidation and reduction reactions to form the final product.", "Starting Materials": [ "Triterpene (e.g. oleanolic acid, ursolic acid)", "Oxidizing agent (e.g. Jones reagent, PCC)", "Epoxidizing agent (e.g. mCPBA, peroxyacetic acid)", "Reducing agent (e.g. NaBH4, LiAlH4)" ], "Reaction": [ "Oxidation of triterpene to form a ketone intermediate using an oxidizing agent", "Epoxidation of ketone intermediate using an epoxidizing agent", "Reduction of epoxide using a reducing agent to form the final product" ] } | |
CAS RN |
186140-36-3 |
Molecular Formula |
C29H42O5 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3/t17-,18-,19+,20+,21-,22+,24+,25+,26-,27+,28+,29-/m1/s1 |
InChI Key |
WYALGIWVJKDMAS-FJHCYMANSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O |
SMILES |
CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate](/img/no-structure.png)
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)


